molecular formula C19H20N2O3 B10995756 N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10995756
M. Wt: 324.4 g/mol
InChI Key: RPJNGRIJUHNMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole ring, a methoxyphenoxy group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the methoxyphenoxy group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine: Similar structure but lacks the indole ring.

    N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide: Contains a quinoline ring instead of an indole ring.

    N-[2-(2-methoxyphenoxy)ethyl]-3-phenoxy-1-propanamine: Contains a phenoxy group instead of a carboxamide group.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-21-12-10-14-15(6-5-7-16(14)21)19(22)20-11-13-24-18-9-4-3-8-17(18)23-2/h3-10,12H,11,13H2,1-2H3,(H,20,22)

InChI Key

RPJNGRIJUHNMIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.